molecular formula C23H17N3Na2O9S3 B12369800 disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate

disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate

Cat. No.: B12369800
M. Wt: 621.6 g/mol
InChI Key: MHEPHJHRLWJBBX-UHFFFAOYSA-L
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Description

Disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate, also known as Acid Red 106, is a synthetic azo dye. This compound is widely used in various industries, particularly in textile and paper manufacturing, due to its vibrant red color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate typically involves the diazotization of aniline followed by coupling with N-(4-methylphenyl)sulfonyl-4-hydroxy-3-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonated and aminated derivatives of naphthalene, which can have different applications depending on their functional groups .

Scientific Research Applications

Disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.

Mechanism of Action

The mechanism of action of disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate primarily involves its ability to form stable complexes with various substrates. The azo bond and sulfonyl groups play crucial roles in binding to different molecules, facilitating its use in various applications. The compound’s interaction with molecular targets often involves hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]-5-{[(4-methylphenyl)sulfonyl]amino}-2,7-naphthalenedisulfonate
  • Disodium 4-hydroxy-3-phenylazo-5-[(4-methylphenyl)sulfonylamino]-2,7-naphthalenedisulfonate

Uniqueness

Disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and stability. Its vibrant red color and ability to form stable complexes make it particularly valuable in industrial applications .

Properties

Molecular Formula

C23H17N3Na2O9S3

Molecular Weight

621.6 g/mol

IUPAC Name

disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C23H19N3O9S3.2Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

MHEPHJHRLWJBBX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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